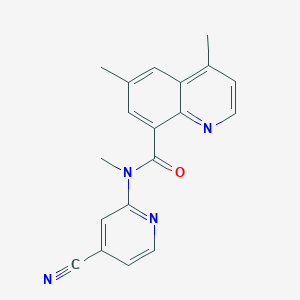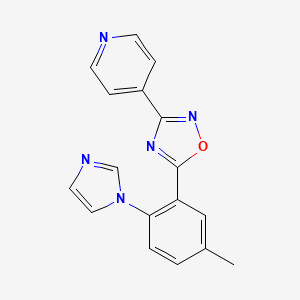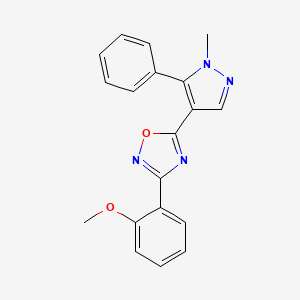![molecular formula C19H24N2O3 B6623423 Methyl 2-[4-[(2-methylquinolin-6-yl)methylamino]oxan-4-yl]acetate](/img/structure/B6623423.png)
Methyl 2-[4-[(2-methylquinolin-6-yl)methylamino]oxan-4-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[4-[(2-methylquinolin-6-yl)methylamino]oxan-4-yl]acetate is a chemical compound that has shown potential in scientific research. This compound is commonly referred to as MQAE and has been used in various studies to investigate the properties and behavior of biological membranes.
Wirkmechanismus
MQAE works by binding to the cell membrane and emitting fluorescence when excited by light. The intensity of this fluorescence is proportional to the membrane potential, allowing researchers to measure changes in membrane potential over time. MQAE has also been shown to bind to specific ion channels and transporters, allowing researchers to measure the activity of these proteins in real-time.
Biochemical and Physiological Effects:
MQAE has been shown to have a minimal effect on the biochemical and physiological properties of cells and tissues. This compound is non-toxic and does not interfere with normal cellular processes. However, prolonged exposure to high concentrations of MQAE can lead to changes in cell morphology and function.
Vorteile Und Einschränkungen Für Laborexperimente
MQAE has several advantages for use in lab experiments. It is a highly sensitive probe that can detect changes in membrane potential and ion flux in real-time. It is also non-toxic and does not interfere with normal cellular processes. However, there are also limitations to the use of MQAE in lab experiments. This compound is relatively expensive and requires careful attention to detail during the synthesis process to ensure purity. Additionally, the fluorescence emitted by MQAE can be affected by changes in temperature and pH, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the use of MQAE in scientific research. One area of interest is the development of new fluorescent probes that can detect specific ion channels and transporters with high specificity. Another area of interest is the use of MQAE in the study of disease states, such as cancer and neurodegenerative disorders, where changes in membrane potential and ion flux are known to occur. Finally, the use of MQAE in combination with other imaging techniques, such as confocal microscopy and electron microscopy, may provide new insights into the structure and function of biological membranes.
Synthesemethoden
MQAE can be synthesized through a multistep process that involves the reaction of 2-methylquinoline with formaldehyde and then with glycine. This intermediate product is then reacted with ethyl bromoacetate to form the final product, MQAE. The synthesis of MQAE is a complex process that requires careful attention to detail to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
MQAE has been widely used in scientific research to investigate the properties and behavior of biological membranes. This compound is commonly used as a fluorescent probe to measure the properties of cell membranes, including membrane potential, ion flux, and water permeability. MQAE has also been used to study the properties of ion channels and transporters, as well as the effects of various drugs on these proteins.
Eigenschaften
IUPAC Name |
methyl 2-[4-[(2-methylquinolin-6-yl)methylamino]oxan-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-3-5-16-11-15(4-6-17(16)21-14)13-20-19(12-18(22)23-2)7-9-24-10-8-19/h3-6,11,20H,7-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDMBLQPGWZFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CNC3(CCOCC3)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-methylsulfonylazetidin-3-yl)methyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623340.png)
![(2R)-2-[[1-[3-(trifluoromethyl)phenyl]pyrazole-3-carbonyl]amino]propanoic acid](/img/structure/B6623348.png)
![N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine](/img/structure/B6623355.png)

![3-[4-[(1-Ethyl-3-propan-2-ylpyrazole-4-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6623370.png)
![N-[(2-chloro-5-fluorophenyl)methyl]-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B6623381.png)
![2-cyclopropylsulfonyl-2-methyl-1-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]propan-1-one](/img/structure/B6623393.png)
![N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B6623405.png)
![N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B6623414.png)



![N-(2,6-dimethylphenyl)-2-[4-(5-fluoropentyl)piperazin-1-yl]acetamide](/img/structure/B6623445.png)
![5-(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B6623448.png)